molecular formula C12H22BI B1586890 Dicyclohexyliodoborane CAS No. 55382-85-9

Dicyclohexyliodoborane

Cat. No.: B1586890
CAS No.: 55382-85-9
M. Wt: 304.02 g/mol
InChI Key: RWFGGTOYIFQXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclohexyliodoborane (I-B(Cy)₂, CAS: 55382-85-9) is an organoboron compound with the molecular formula (C₆H₁₁)₂BI. It is a liquid at room temperature, with a boiling point of 198–200°C at 1.25 mmHg and a density of 1.325 g/mL . Structurally, it features two cyclohexyl groups attached to a boron atom, which is bonded to an iodine substituent. This configuration confers both steric bulk and reactivity, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

dicyclohexyl(iodo)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BI/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFGGTOYIFQXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCCC1)(C2CCCCC2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404005
Record name Dicyclohexyliodoborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55382-85-9
Record name Dicyclohexyliodoborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55382-85-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation of Dicyclohexylborane (Precursor Step)

Dicyclohexyliodoborane is typically prepared starting from dicyclohexylborane, which is synthesized via hydroboration of cyclohexene. The most common and reliable method involves the reaction of borane complexes with cyclohexene under controlled conditions.

Typical Procedure:

  • Reagents: Borane-dimethyl sulfide complex (BH3·SMe2) or borane-tetrahydrofuran complex (BH3·THF), cyclohexene.
  • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.
  • Conditions: The reaction is performed at low temperature (0°C) under an inert atmosphere (nitrogen or argon) to avoid oxidation.
  • Process: Cyclohexene is added dropwise to a cooled solution of borane complex in THF or ether. The mixture is stirred for about 1 hour at 0°C.
  • Isolation: Dicyclohexylborane precipitates as a white solid, which can be isolated by filtration or removal of supernatant solvent under reduced pressure.

Reaction Overview:

$$
2 \text{C}6\text{H}{10} + \text{BH}3 \rightarrow \text{(C}6\text{H}{11})2\text{BH}
$$

Key Data:

Parameter Details
Borane source BH3·SMe2 or BH3·THF
Cyclohexene molar ratio Typically 2.3 equivalents to borane
Temperature 0°C
Solvent THF or diethyl ether
Reaction time 1 hour
Product form White solid
Yield High (exact yield varies by source)

This method is well-documented in chemical literature and patents, such as Amyris Biotechnologies US2006/270863, and is considered the standard preparative route.

Conversion of Dicyclohexylborane to this compound

The iodination of dicyclohexylborane to form this compound involves treatment with iodine or iodine-containing reagents under controlled conditions.

  • Reagents: Iodine or iodine sources (e.g., iodine monochloride).
  • Solvent: Non-protic, inert solvents such as THF or diethyl ether.
  • Conditions: Typically performed at low temperatures to control reactivity.
  • Mechanism: The boron-hydrogen bond in dicyclohexylborane is replaced by boron-iodine bond via electrophilic substitution.
  • Isolation: The product is isolated by careful removal of solvents under inert atmosphere to prevent decomposition.

While detailed experimental protocols specifically for this compound are less commonly published, the general iodination of dialkylboranes is a well-established synthetic transformation in organoboron chemistry.

Summary Table of Preparation Methods

Step Reagents/Conditions Product Form Notes
Hydroboration of cyclohexene BH3·SMe2 or BH3·THF, 0°C, THF, 1 h Dicyclohexylborane (solid) Standard method, high yield
Hydroboration via silylamine-borane Silylamine-borane complex, 25°C, THF Crystalline dicyclohexylborane Operationally simpler, small scale
Iodination Iodine, inert solvent, low temperature This compound Electrophilic substitution on boron

Research Findings and Analytical Data

  • The hydroboration of cyclohexene with borane complexes is rapid and selective, producing dicyclohexylborane with minimal side products.
  • The silylamine-borane method allows isolation of dialkylboranes in pure crystalline form, facilitating characterization and storage.
  • The iodination step requires careful control to prevent over-oxidation or decomposition of the borane species.
  • Nuclear magnetic resonance (NMR) spectroscopy, particularly ^11B NMR, is commonly used to monitor the formation and purity of dicyclohexylborane and its iodinated derivatives.
  • The iodinated product retains the reactivity of the boron center, enabling its use in subsequent synthetic transformations.

Chemical Reactions Analysis

Types of Reactions: Dicyclohexyliodoborane is primarily used in enolboration reactions, where it converts esters and tertiary amides into their corresponding enolates. It is also involved in diastereoselective aldol additions and the preparation of vinyloxyboranes.

Common Reagents and Conditions:

    Enolboration: Typically involves esters or tertiary amides as substrates, with this compound acting as the enolborating agent.

    Aldol Addition: Utilizes aldehydes and trifluoropropanoic acid in the presence of this compound to achieve diastereoselective aldol products.

Major Products:

    Enolates: Formed from the enolboration of esters and tertiary amides.

    β-Hydroxy-α-trifluoromethyl Carboxylic Acids: Result from aldol additions mediated by this compound.

Scientific Research Applications

Catalytic Hydroboration

DCHB serves as a catalyst in hydroboration reactions, facilitating the conversion of alkenes into alcohols. This transformation is crucial for synthesizing various organic molecules with potential biological activity. For instance, DCHB has been employed to hydroborate alkenes efficiently, forming organoboron intermediates that can be further functionalized into biologically relevant compounds .

Asymmetric Reductions

DCHB has demonstrated efficacy in enantioselective reductions of ketones, which are significant for producing chiral intermediates used in pharmaceuticals. The ability of DCHB to stabilize transition states during these reactions enhances the selectivity and yield of desired products.

Drug Development

Research indicates that DCHB derivatives may act as prodrugs, enhancing the stability and bioavailability of therapeutic agents. Studies have shown that certain boron-containing compounds exhibit low toxicity and have potential applications in targeted therapies, particularly due to their ability to form stable complexes with biological molecules.

Case Study 1: Hydroboration of Alkenes

In a study focused on the hydroboration of alkenes using DCHB, researchers found that DCHB effectively added across double bonds, resulting in organoboron intermediates suitable for further functionalization. This reaction pathway is pivotal for synthesizing compounds with potential pharmaceutical applications.

Case Study 2: Antiviral Activity

Certain derivatives of DCHB have been investigated for antiviral properties against HIV. While the parent compound exhibited limited activity, modifications enhanced its efficacy against viral replication. This highlights the potential for organoboron compounds in developing antiviral therapies .

Mechanism of Action

The mechanism of action of dicyclohexyliodoborane involves its role as an enolborating agent. It facilitates the formation of enolates by coordinating with the carbonyl oxygen of esters or amides, thereby stabilizing the enolate intermediate. This stabilization allows for subsequent reactions, such as aldol additions, to proceed with high stereoselectivity.

Comparison with Similar Compounds

Structural and Physical Properties

Property This compound (I-B(Cy)₂) B-I-9-BBN
Molecular Formula (C₆H₁₁)₂BI C₈H₁₅BI
Molecular Weight (g/mol) 304.02 244.93
Physical State Liquid Solid (typical 9-BBN derivatives)
Boiling Point (°C) 198–200 (1.25 mmHg) Not explicitly reported
Density (g/mL) 1.325 ~1.1 (estimated)
Steric Bulk Flexible cyclohexyl groups Rigid bicyclo[3.3.1]nonane framework

Key Insight : The flexible cyclohexyl groups in I-B(Cy)₂ reduce steric hindrance compared to the rigid bicyclic structure of B-I-9-BBN, enhancing its accessibility in reactions .

Reactivity and Stereoselectivity

  • Haloboration Efficiency :

    • I-B(Cy)₂ achieves complete haloboration of terminal alkynes, whereas B-I-9-BBN fails to drive reactions to completion due to its rigid skeleton .
    • Example: In the synthesis of pentacyclic ketone intermediates for sarpagine alkaloids, I-B(Cy)₂ provided superior yields (10.2% overall) compared to B-I-9-BBN .
  • Stereochemical Control: I-B(Cy)₂ exhibits high stereoselectivity in enolboration, favoring (Z)-enolborinates. This is critical for constructing chiral centers in natural products .

Substrate Compatibility

  • Esters and Amides: I-B(Cy)₂ efficiently enolborates esters and tertiary amides, whereas B-I-9-BBN shows reduced efficacy with bulkier substrates .
  • Alkaloid Synthesis : The flexibility of I-B(Cy)₂ allows it to accommodate complex substrates like C-19 methyl-substituted indole alkaloids, a feat challenging for B-I-9-BBN .

Research Findings and Case Studies

Mechanistic Advantages

  • Steric Flexibility : The cyclohexyl groups in I-B(Cy)₂ adapt to substrate geometry, enabling precise boron-iodine bond formation without steric clashes .
  • Thermal Stability : I-B(Cy)₂’s liquid state and moderate boiling point facilitate handling in reflux conditions, unlike solid B-I-9-BBN derivatives .

Biological Activity

Synthesis of Dicyclohexyliodoborane

This compound can be synthesized through hydroboration reactions involving cyclohexene and boron reagents such as Borane-Tetrahydrofuran or Borane Dimethyl Sulfide. The stability and reactivity of DCIB make it a useful intermediate in organic synthesis, particularly in the formation of carbon-boron bonds .

General Toxicity and Reactivity

Organoboron compounds, including this compound, generally exhibit low toxicity. Their ability to form stable complexes with various biological molecules suggests potential therapeutic applications. For instance, organoboron compounds have been investigated for their role in drug delivery systems due to their capacity to interact with nucleophiles such as phosphines . The low toxicity profile is particularly advantageous for pharmaceutical applications.

Interaction with Biological Molecules

Research indicates that organoboron compounds can interact with DNA and proteins, potentially influencing cellular processes. Specifically, studies have shown that boron-containing compounds can enhance the uptake of therapeutic agents into cells by disrupting cellular membranes or facilitating endocytosis . This mechanism may be particularly relevant for DCIB in the context of targeted drug delivery.

Antiviral Activity

While direct studies on the antiviral properties of this compound are sparse, related organoboron compounds have demonstrated antiviral activity. For example, phosphoramidate prodrugs containing boron have shown efficacy against HIV-1 and HIV-2 in vitro . This suggests that similar mechanisms could be explored for DCIB.

Cytotoxicity Studies

In a comparative analysis, various organoboron derivatives were assessed for cytotoxicity against mammalian cell lines. While specific data on DCIB is lacking, related compounds have exhibited varying degrees of cytotoxic effects depending on their structure and functionalization . The presence of specific functional groups often correlates with enhanced biological activity.

Data Summary Table

Compound Activity IC50 (μM) Notes
This compoundUnknownN/ALimited data on direct biological activity
Boron-containing prodrugsAntiviral2–12Effective against HIV-1 and HIV-2
Organoboron derivativesCytotoxicity in cell linesVaries (up to 250)Structure-dependent activity

Q & A

Q. What methodological steps are critical for achieving stereoselective Z or E enolate synthesis using dicyclohexyliodoborane?

this compound (Chx₂BI) enables stereoselective enolate formation by leveraging the steric and electronic effects of the ester substrate and tertiary amines. Key steps include:

  • Substrate Design : Select esters with alkyl (R) and alkoxy (OR') groups that exert complementary steric effects. Bulky R groups (e.g., cyclohexyl) favor Z-enolates, while smaller R groups (e.g., methyl) allow OR' to dominate, favoring E-enolates .
  • Amine Selection : Use tertiary amines like triethylamine or N,N-diisopropylethylamine to modulate reaction kinetics and stereoselectivity. Larger amines enhance selectivity by reducing competing pathways .
  • Temperature Control : Reactions proceed efficiently at low temperatures (-78°C to 0°C), preserving enolate integrity and minimizing side reactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (tested for EN 374 compatibility), a full-body chemical suit, and a NIOSH/CEN-approved respirator (e.g., OV/AG/P99 for vapor protection) .
  • Environmental Controls : Use fume hoods to prevent inhalation exposure and contain spills. Avoid drainage contamination due to potential reactivity .
  • Storage : Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers). Stability data suggest no decomposition under recommended conditions .

Advanced Research Questions

Q. How can researchers optimize this compound-mediated haloboration for regiospecific alkaloid synthesis?

In the total synthesis of C-19 methyl-substituted sarpagine alkaloids, Chx₂BI enables haloboration of terminal alkynes with high regiospecificity. Methodological considerations include:

  • Substrate Activation : Pre-coordinate the alkyne with a Lewis acid (e.g., Rh catalysts) to enhance boron electrophilicity .
  • Stoichiometry : Use a 1:1 molar ratio of Chx₂BI to alkyne to avoid over-borylation. Excess reagent may lead to di-adduct formation .
  • Workup : Quench the reaction with aqueous NH₄Cl to isolate boronate intermediates, which are pivotal for downstream cyclization steps .

Q. How do steric and electronic factors of ester substrates influence enolate geometry in Chx₂BI-mediated reactions?

A systematic study of ethyl propionate and ethyl phenylacetate revealed the following trends:

Ester SubstrateR Group (α-position)OR' GroupPredominant Enolate GeometrySelectivity (%)Yield (%)
Ethyl propionateMethylEthoxyE8592
Ethyl phenylacetatePhenylEthoxyZ9095
  • Key Insight : Bulky R groups (e.g., phenyl) sterically hinder the alkoxy group, favoring Z-enolates. Smaller R groups allow OR' to dictate geometry via electronic effects .

Q. What strategies resolve contradictions in stereochemical outcomes when varying tertiary amines in enolboration?

Conflicting results may arise from mismatched amine and substrate steric profiles. To address this:

  • Systematic Screening : Test a range of amines (e.g., triethylamine vs. DIPEA) with model esters to identify steric compatibility.
  • Kinetic Analysis : Use low-temperature NMR to track enolate formation rates and intermediate stability. Bulky amines slow reaction kinetics, enhancing selectivity .
  • Computational Modeling : Apply DFT calculations to predict amine-substrate interactions and transition-state geometries .

Methodological Resources

Q. How can researchers identify prior studies utilizing this compound in academic databases?

  • Keyword Search : Use terms like "Chx₂BI," "enolboration," and "stereoselective synthesis" in PubMed, SciFinder, or Web of Science.
  • Citation Tracking : Follow references from foundational papers (e.g., Ganesan & Brown, 1994 ) to locate recent applications.
  • Database Filters : Exclude non-academic sources (e.g., commercial websites) to ensure reliability .

Q. What analytical techniques validate the stereochemical purity of Chx₂BI-derived enolates?

  • NMR Spectroscopy : Compare 11^{11}B and 13^{13}C NMR shifts with literature values for Z/E configurations .
  • X-ray Crystallography : Resolve borinate complex structures to confirm geometry .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB, coupled with polarimetric detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dicyclohexyliodoborane
Reactant of Route 2
Dicyclohexyliodoborane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.